1-methanesulfonyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methanesulfonyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]pyrrolidine-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a methanesulfonyl group, a benzothiazole ring, and a pyrrolidine carboxamide moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methanesulfonyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]pyrrolidine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Methanesulfonyl Group: This step involves the sulfonylation of the benzothiazole derivative using methanesulfonyl chloride in the presence of a base such as triethylamine.
Formation of the Pyrrolidine Carboxamide Moiety: This can be synthesized by reacting the appropriate amine with a carboxylic acid derivative, such as an acid chloride or an ester, under basic conditions.
Coupling of the Oxolan-2-yl Methyl Group: This final step involves the alkylation of the pyrrolidine carboxamide with an oxolan-2-yl methyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-methanesulfonyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]pyrrolidine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The benzothiazole ring can be reduced under specific conditions to yield dihydrobenzothiazole derivatives.
Substitution: The methanesulfonyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like primary amines, secondary amines, and thiols can be used in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanesulfonyl group would yield sulfone derivatives, while substitution reactions could yield a variety of new compounds with different functional groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure may allow it to interact with biological macromolecules, making it a potential candidate for studying enzyme inhibition or protein-ligand interactions.
Medicine: Due to its potential biological activity, it could be investigated as a lead compound for the development of new pharmaceuticals, particularly in the areas of anti-cancer or anti-inflammatory drugs.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-methanesulfonyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]pyrrolidine-2-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It may interact with cellular receptors, modulating their activity and triggering downstream signaling pathways.
DNA Intercalation: The compound could intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
1-methanesulfonyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]pyrrolidine-2-carboxamide: shares structural similarities with other benzothiazole derivatives and pyrrolidine carboxamides.
Benzothiazole Derivatives: Compounds such as 2-aminobenzothiazole and 6-methoxybenzothiazole have similar core structures but differ in their functional groups.
Pyrrolidine Carboxamides: Compounds like N-(pyrrolidin-2-ylmethyl)carboxamide have similar amide linkages but different substituents.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and structural motifs, which confer specific chemical and biological properties not found in other similar compounds. This makes it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-1-methylsulfonyl-N-(oxolan-2-ylmethyl)pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O5S2/c1-26-13-7-8-15-17(11-13)28-19(20-15)21(12-14-5-4-10-27-14)18(23)16-6-3-9-22(16)29(2,24)25/h7-8,11,14,16H,3-6,9-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMLQXXUHKPRBJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N(CC3CCCO3)C(=O)C4CCCN4S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.